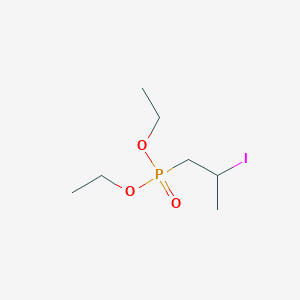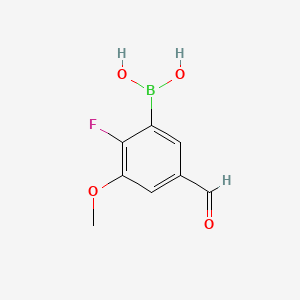
(2-Fluoro-5-formyl-3-methoxyphenyl)boronic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(2-Fluoro-5-formyl-3-methoxyphenyl)boronic acid is an organoboron compound that has gained attention in various fields of research due to its unique chemical properties This compound is characterized by the presence of a boronic acid group attached to a phenyl ring substituted with fluoro, formyl, and methoxy groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2-Fluoro-5-formyl-3-methoxyphenyl)boronic acid typically involves the Suzuki-Miyaura cross-coupling reaction. This reaction is a widely used method for forming carbon-carbon bonds between a boronic acid and an aryl halide in the presence of a palladium catalyst and a base . The general reaction conditions include:
Catalyst: Palladium(0) or Palladium(II) complexes
Base: Potassium carbonate, sodium carbonate, or cesium carbonate
Solvent: Tetrahydrofuran (THF), dimethylformamide (DMF), or toluene
Temperature: 80-100°C
Industrial Production Methods
Industrial production of this compound may involve large-scale Suzuki-Miyaura coupling reactions with optimized conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process .
Chemical Reactions Analysis
Types of Reactions
(2-Fluoro-5-formyl-3-methoxyphenyl)boronic acid undergoes various types of chemical reactions, including:
Oxidation: Conversion of the formyl group to a carboxylic acid using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction of the formyl group to an alcohol using reducing agents like sodium borohydride or lithium aluminum hydride.
Common Reagents and Conditions
Oxidation: Potassium permanganate in aqueous solution, chromium trioxide in acetic acid.
Reduction: Sodium borohydride in methanol, lithium aluminum hydride in ether.
Substitution: Halogenation using bromine or chlorine, nitration using nitric acid and sulfuric acid.
Major Products Formed
Oxidation: Formation of (2-Fluoro-5-carboxy-3-methoxyphenyl)boronic acid.
Reduction: Formation of (2-Fluoro-5-hydroxymethyl-3-methoxyphenyl)boronic acid.
Substitution: Formation of various substituted phenylboronic acids depending on the substituent introduced.
Scientific Research Applications
Chemistry
In organic synthesis, (2-Fluoro-5-formyl-3-methoxyphenyl)boronic acid is used as a building block for the synthesis of complex molecules. Its ability to undergo Suzuki-Miyaura coupling makes it valuable for constructing biaryl compounds and other aromatic systems .
Biology
In biological research, this compound can be used to develop boron-containing drugs and probes. Boronic acids are known to interact with biological molecules such as enzymes and receptors, making them useful in drug discovery and development .
Medicine
In medicinal chemistry, this compound can be used to design inhibitors for enzymes such as proteases and kinases. These inhibitors have potential therapeutic applications in treating diseases like cancer and diabetes .
Industry
In the industrial sector, this compound can be used in the synthesis of advanced materials, including polymers and electronic materials. Its unique reactivity allows for the development of materials with specific properties and functions .
Mechanism of Action
The mechanism of action of (2-Fluoro-5-formyl-3-methoxyphenyl)boronic acid involves its interaction with molecular targets through the boronic acid group. This group can form reversible covalent bonds with diols and other nucleophiles, allowing the compound to inhibit enzymes and other proteins. The fluoro, formyl, and methoxy groups can modulate the compound’s reactivity and binding affinity, enhancing its effectiveness in various applications .
Comparison with Similar Compounds
Similar Compounds
- 2-Fluoro-3-methoxyphenylboronic acid
- 5-Methoxy-2-formylphenylboronic acid
- 3-Methoxyphenylboronic acid
- 2-Methoxyphenylboronic acid
Uniqueness
(2-Fluoro-5-formyl-3-methoxyphenyl)boronic acid is unique due to the specific combination of fluoro, formyl, and methoxy groups on the phenyl ring. This combination imparts distinct reactivity and properties that are not observed in other similar compounds. For example, the presence of the fluoro group can enhance the compound’s stability and binding affinity, while the formyl group provides a reactive site for further functionalization .
Properties
Molecular Formula |
C8H8BFO4 |
|---|---|
Molecular Weight |
197.96 g/mol |
IUPAC Name |
(2-fluoro-5-formyl-3-methoxyphenyl)boronic acid |
InChI |
InChI=1S/C8H8BFO4/c1-14-7-3-5(4-11)2-6(8(7)10)9(12)13/h2-4,12-13H,1H3 |
InChI Key |
JJRDBEPVHLVSLE-UHFFFAOYSA-N |
Canonical SMILES |
B(C1=CC(=CC(=C1F)OC)C=O)(O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



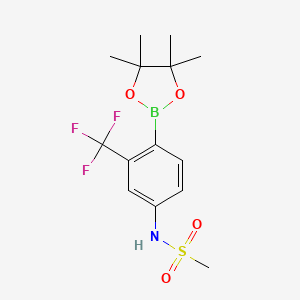
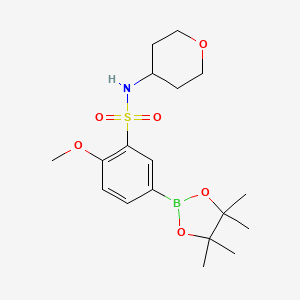
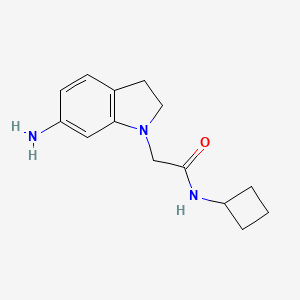
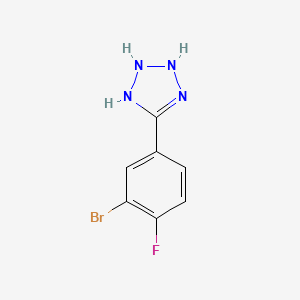
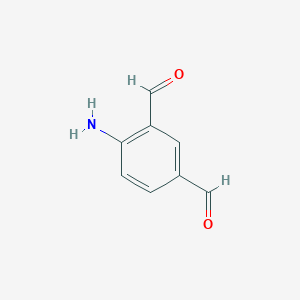

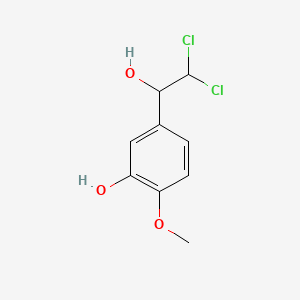
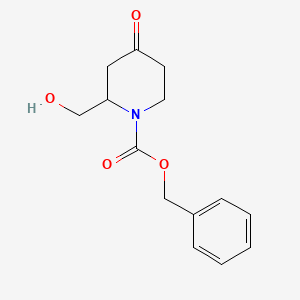
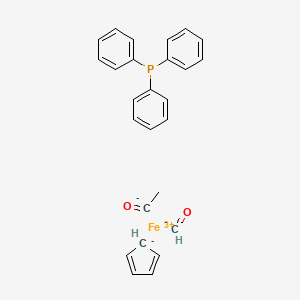
![5-(4-chlorophenyl)-7H-pyrrolo[2,3-d]pyrimidin-4-amine](/img/structure/B14768094.png)


